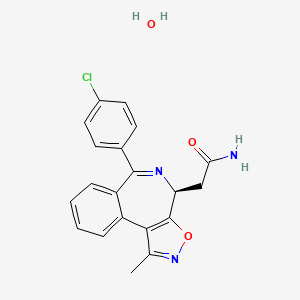

![molecular formula C27H39NO7 B11934165 4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B11934165.png)

4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isomigrastatin is an analogue of migrastatin, a naturally occurring organic compound found in the bacteria Streptomyces platensis. It has shown promise as a potential drug for cancer treatment due to its ability to inhibit tumor cell migration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of isomigrastatin involves several key steps, including the LACDAC reaction, Luche reduction, aqueous Ferrier rearrangement, and epoxidation . The synthesis begins with the preparation of reagents 11 and 15. Reagent 11 is synthesized through a series of reactions involving intermediates 6, 7, 8, 9, and 10. Aldehyde 12 is then alkylated by Witting reagent 13 to form 14, which is hydrogenated to produce 15. Fragment coupling of intermediates 11 and 15 is the next step, followed by reduction with lithium borohydride to create alcohol 16. This alcohol is then converted to 17 and coupled with phosphorane 15. The resulting product is oxidized to form aldehyde 18, which undergoes reduction and further reactions to finally yield isomigrastatin .

Industrial Production Methods: The heterologous production of isomigrastatin has been demonstrated in engineered Streptomyces lividans strains. Optimization of fermentation conditions, including the use of sucrose and yeast extract as carbon and organic nitrogen sources, has led to improved yields of isomigrastatin .

Análisis De Reacciones Químicas

Isomigrastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium borohydride, Witting reagent, and (S)-Me-CBS Corey catalyst . Major products formed from these reactions include intermediates such as aldehyde 18 and enone 19, which are crucial for the synthesis of isomigrastatin .

Aplicaciones Científicas De Investigación

Isomigrastatin has garnered significant attention for its potential as an anti-metastatic agent in cancer treatment. It has been shown to inhibit the migration of human tumor cells, making it a promising candidate for preventing cancer metastasis . Additionally, isomigrastatin and its analogues have demonstrated antifungal activity against phytopathogenic fungi, highlighting their potential use in agriculture . In the field of chemical biology, isomigrastatin serves as a valuable tool for studying cell migration and metastasis .

Mecanismo De Acción

Isomigrastatin exerts its effects by inhibiting the migration of tumor cells. It targets the cytoskeleton, specifically actin dynamics, which are crucial for cell migration . By disrupting actin polymerization and depolymerization, isomigrastatin effectively prevents tumor cells from spreading to distant organs .

Comparación Con Compuestos Similares

Isomigrastatin is closely related to migrastatin and other analogues such as dorrigocin B. While migrastatin and isomigrastatin both inhibit tumor cell migration, isomigrastatin has shown greater potency in certain assays . Additionally, isomigrastatin-ether, a derivative of isomigrastatin, has demonstrated even higher potency in inhibiting cell proliferation . These unique properties make isomigrastatin a valuable compound for further research and development in cancer therapy.

Propiedades

Fórmula molecular |

C27H39NO7 |

|---|---|

Peso molecular |

489.6 g/mol |

Nombre IUPAC |

4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione |

InChI |

InChI=1S/C27H39NO7/c1-17(21(29)11-9-10-20-15-23(30)28-24(31)16-20)14-18(2)27-19(3)26(33)22(34-4)12-7-5-6-8-13-25(32)35-27/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7+,13-8+,18-14+ |

Clave InChI |

TYTDEHCAAKKYOG-MNOLRWOYSA-N |

SMILES isomérico |

CC1C(C(/C=C/CC/C=C/C(=O)OC1/C(=C/C(C)C(=O)CCCC2CC(=O)NC(=O)C2)/C)OC)O |

SMILES canónico |

CC1C(C(C=CCCC=CC(=O)OC1C(=CC(C)C(=O)CCCC2CC(=O)NC(=O)C2)C)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B11934090.png)

![1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B11934110.png)

![3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B11934121.png)

![(Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide](/img/structure/B11934123.png)

![(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B11934124.png)

![2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B11934156.png)

![N-[5-[7-[2-[4-(2-hydroxypropan-2-yl)piperidin-1-yl]ethoxy]-1,3-dihydro-2-benzofuran-5-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B11934172.png)